molecular formula C10H15FN2O2 B1519388 tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate CAS No. 1330286-47-9

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Cat. No. B1519388
CAS RN: 1330286-47-9
M. Wt: 214.24 g/mol
InChI Key: QAKRZINKSNCLEV-SFYZADRCSA-N
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Description

This compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom. The (2S,4R) notation indicates the configuration of the chiral centers in the molecule. The “tert-butyl” and “carboxylate” groups are substituents on the pyrrolidine ring. The “cyano” group (which consists of a carbon triple-bonded to a nitrogen) is at the 2-position, and the “fluoro” group (a fluorine atom) is at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring and the various substituents. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group could undergo reactions to form amines, carboxylic acids, or other derivatives. The fluoro group is generally quite stable but could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

4-Fluoropyrrolidine derivatives, including structures related to "tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate," have significant applications in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized via double fluorination, serve as useful intermediates for the preparation of 4-fluoropyrrolidine derivatives. These compounds are vital for the development of medications with fewer synthetic steps required for their preparation, highlighting their efficiency and potential in drug discovery processes (Singh & Umemoto, 2011).

Role in Asymmetric Synthesis

The compound "this compound" and its analogs have been explored for their roles in asymmetric synthesis. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was developed from L-alanine and used as a chiral auxiliary and building block in dipeptide synthesis. This compound facilitated the synthesis of enantiomerically pure compounds, showcasing the importance of such molecules in the preparation of chiral intermediates and their subsequent applications in synthesizing biologically active molecules (Studer, Hintermann, & Seebach, 1995).

Applications in Polymer and Material Science

Furthermore, compounds structurally related to "this compound" have found applications beyond medicinal chemistry, extending into polymer and material science. For example, derivatives of tert-butylcatechol have been synthesized and utilized in the preparation of polyamides with unique properties, such as non-crystallinity, solubility in polar solvents, and high thermal stability, making them suitable for various applications in materials science (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to comment on the mechanism of action. If this compound is used as a drug or a catalyst, its mechanism of action would depend on the specific context .

Safety and Hazards

Like with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKRZINKSNCLEV-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131591
Record name 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330286-47-9
Record name 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-t-BOC-trans-4-Fluoro-L-Prolinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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